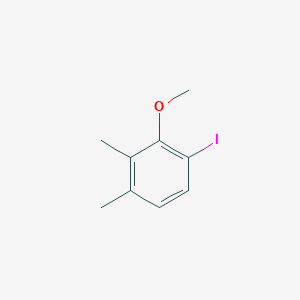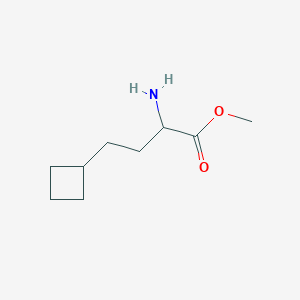
Methyl 2-amino-4-cyclobutylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-cyclobutylbutanoate is an organic compound with the molecular formula C9H17NO2 It is a derivative of butanoic acid, featuring a cyclobutyl group and an amino group attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-cyclobutylbutanoate typically involves the esterification of 2-amino-4-cyclobutylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized and purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to achieve high purity levels.
化学反応の分析
Types of Reactions
Methyl 2-amino-4-cyclobutylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Methyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-4-cyclobutylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl group may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-cyclopropylbutanoate
- Methyl 2-amino-4-cyclopentylbutanoate
- Methyl 2-amino-4-cyclohexylbutanoate
Uniqueness
Methyl 2-amino-4-cyclobutylbutanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
methyl 2-amino-4-cyclobutylbutanoate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8(10)6-5-7-3-2-4-7/h7-8H,2-6,10H2,1H3 |
InChIキー |
HIISRNPJQBQJAJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CCC1CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



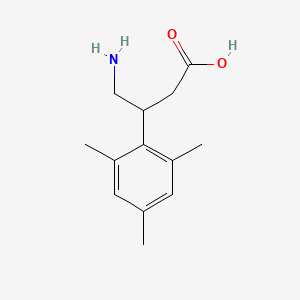


![1-propyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B13546186.png)
methyl}prop-2-enamide](/img/structure/B13546190.png)
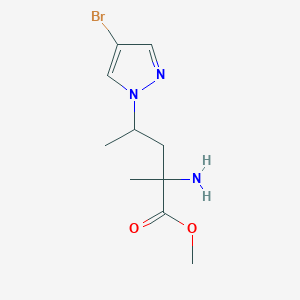
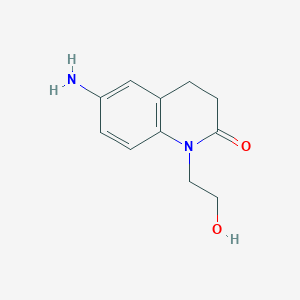

![3-(1H-pyrrolo[2,3-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13546208.png)
![2-[5-(Cyanomethyl)thiophen-3-yl]aceticacid](/img/structure/B13546220.png)


